molecular formula C18H23N5O2S B2786609 4-Amino-3-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one CAS No. 746605-80-1

4-Amino-3-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one

Cat. No.: B2786609
CAS No.: 746605-80-1
M. Wt: 373.48
InChI Key: IOCMGRLPYALMNE-UHFFFAOYSA-N
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Description

4-Amino-3-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one is a chemical compound with the CAS Registry Number 746605-80-1 and a molecular formula of C18H23N5O2S . It has a molecular weight of 373.47 g/mol. The compound features a complex structure that integrates a 4,5-dihydro-1,2,4-triazin-5-one core linked via a sulfanyl bridge to a 4-benzylpiperidine moiety, a structural feature present in compounds investigated for various biological activities . Piperidine derivatives are commonly explored in medicinal chemistry for their interactions with neurological targets and enzyme systems . The presence of multiple nitrogen atoms and a sulfur bridge in its architecture makes it a molecule of significant interest for research in drug discovery and development. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

4-amino-3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2S/c1-13-17(25)23(19)18(21-20-13)26-12-16(24)22-9-7-15(8-10-22)11-14-5-3-2-4-6-14/h2-6,15H,7-12,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCMGRLPYALMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)SCC(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their differences:

Compound Name Core Structure Substituents Biological Activity/Application Reference
Target Compound 4-Amino-1,2,4-triazin-5-one - 6-Methyl
- 3-{[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}
Not explicitly reported (structural analog data used)
4-Amino-6-tert-butyl-3-sulfanyl-1,2,4-triazin-5(4H)-one 4-Amino-1,2,4-triazin-5-one - 6-tert-Butyl
- 3-Sulfanyl
Herbicidal (degradation product of metamitron)
4-Amino-3-[(2-hydroxyethoxy)methylthio]-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one 4-Amino-1,2,4-triazin-5-one - 6-(2-Thienylvinyl)
- 3-[(2-hydroxyethoxy)methylthio]
Synthetic intermediate with potential antimicrobial activity
Metamitron (4-Amino-3-methyl-6-phenyl-4,5-dihydro-1,2,4-triazin-5-one) 4-Amino-1,2,4-triazin-5-one - 3-Methyl
- 6-Phenyl
Herbicidal (commercial use in agriculture)
4-Amino-3-anilino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one 4-Amino-1,2,4-triazin-5-one - 3-Anilino
- 6-Methyl
Research chemical (safety data reported)
Key Observations:

Pharmacological and Physicochemical Properties

  • Solubility : The benzylpiperidine group may reduce aqueous solubility compared to hydroxyethoxy or thienylvinyl analogs .
  • Stability : Sulfanyl substituents are prone to oxidation, but the benzylpiperidine group could slow degradation compared to simpler alkyl chains .

Degradation and Environmental Impact

  • The tert-butyl group in analogs like 4-Amino-6-tert-butyl-3-sulfanyl-1,2,4-triazin-5(4H)-one leads to persistent degradation products (e.g., desamino-diketo-metribuzin), which are environmentally mobile .
  • The benzylpiperidine moiety in the target compound may result in slower degradation due to steric hindrance, reducing environmental persistence.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-amino-3-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with a triazinone core (e.g., 4-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one) and introduce the sulfanyl group via nucleophilic substitution using 2-chloroacetyl derivatives.

  • Step 2 : Couple the intermediate with 4-benzylpiperidine via an amidation or alkylation reaction. For example, use K₂CO₃ as a base in THF under reflux, monitoring progress via TLC (similar to methods in and ).

  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF) to enhance solubility of intermediates. Use Pd-catalyzed reductive cyclization ( ) for improved regioselectivity.

    • Key Tools :
  • IR spectroscopy to confirm carbonyl (C=O) and sulfanyl (S-H) groups.

  • ¹H/¹³C NMR for verifying substitution patterns (e.g., benzylpiperidine integration) .

Q. How can researchers resolve ambiguities in the compound’s structural elucidation (e.g., tautomerism or isomerism)?

  • Methodology :

  • X-ray crystallography : Determine absolute configuration, as demonstrated in for a related triazinone derivative.

  • Dynamic NMR : Identify tautomeric equilibria (e.g., keto-enol forms) by variable-temperature experiments.

  • DFT calculations : Compare computed vs. experimental vibrational spectra (IR/Raman) to validate stereoelectronic effects .

    • Contradictions : notes that epimers may co-elute in HPLC; use chiral columns (e.g., Chiralpak AD-H) with ammonium acetate buffer (pH 6.5) for separation .

Q. What analytical techniques are critical for assessing purity and stability under experimental conditions?

  • Methodology :

  • HPLC-MS : Detect impurities (e.g., unreacted benzylpiperidine) using a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid).
  • Accelerated stability studies : Expose the compound to heat (40°C), light, and humidity (75% RH) for 4 weeks, monitoring degradation via LC-MS .
  • Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds (e.g., >200°C stability for high-temperature reactions) .

Advanced Research Questions

Q. How can researchers mitigate byproduct formation during the coupling of benzylpiperidine to the triazinone core?

  • Methodology :

  • Byproduct identification : Use LC-MS to detect side products (e.g., over-alkylated species or piperidine ring-opening derivatives).

  • Reaction engineering : Employ slow addition of the benzylpiperidine derivative to minimize exothermic side reactions.

  • Catalyst screening : Test Pd(OAc)₂ or CuI for selective cross-coupling, as seen in for nitroarene cyclization .

    • Case Study : reports 71–83% yields for analogous triazine-piperidine couplings; optimize equivalents (1.2–1.5 eq) of benzylpiperidine to reduce excess reagent waste .

Q. What strategies are effective for studying the compound’s bioactivity, particularly its interaction with biological targets?

  • Methodology :

  • Competitive binding assays : Use radiolabeled ligands (e.g., ³H-azidopine) to assess affinity for sigma-2 receptors, following protocols from .
  • Molecular docking : Model interactions with targets like cytochrome P450 using AutoDock Vina and crystal structures from the PDB .
  • SAR studies : Modify the benzylpiperidine moiety (e.g., substitute with 4-fluorobenzyl) to probe steric/electronic effects on activity .

Q. How can computational chemistry aid in predicting the compound’s physicochemical properties and reactivity?

  • Methodology :

  • Quantum mechanical calculations : Use Gaussian 16 to compute logP (lipophilicity) and pKa (ionization states) with the B3LYP/6-31G(d) basis set.
  • MD simulations : Simulate solvation dynamics in water/DMSO mixtures to optimize solubility for in vitro assays .
  • ADMET prediction : Utilize SwissADME or ADMETlab to forecast metabolic stability and toxicity profiles .

Q. What are the challenges in reconciling conflicting data from structural and functional studies (e.g., bioactivity vs. computational predictions)?

  • Methodology :

  • Data triangulation : Cross-validate NMR/X-ray data with computational models (e.g., confirm hydrogen bonding via QTAIM analysis).
  • Controlled replicates : Repeat bioassays under standardized conditions (e.g., fixed ATP concentrations in kinase assays).
  • Error analysis : Apply multivariate statistics (PCA) to identify outliers in datasets, as seen in ’s ligand-binding studies .

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